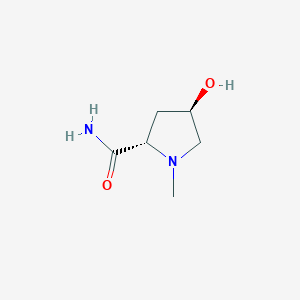
(2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamide, also known as hydroxyproline, is a non-proteinogenic amino acid that is commonly found in collagen. It plays a crucial role in stabilizing the collagen triple helix structure, which gives strength and elasticity to connective tissues such as skin, bone, and cartilage. Hydroxyproline has also been found to have various scientific research applications, including in the field of tissue engineering and drug discovery.
Mécanisme D'action
Hydroxyproline acts as a structural component of collagen, which is the most abundant protein in the human body. Collagen provides strength and elasticity to connective tissues, and (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene plays a crucial role in stabilizing the collagen triple helix structure. Hydroxyproline is also involved in the cross-linking of collagen fibers, which further enhances the strength and stability of connective tissues.
Effets Biochimiques Et Physiologiques
Hydroxyproline is a non-proteinogenic amino acid that is not directly involved in protein synthesis. However, it plays a crucial role in the synthesis and structure of collagen, which is essential for the proper function of connective tissues. Hydroxyproline has also been found to have potential antioxidant and anti-inflammatory effects, although further research is needed to fully understand these effects.
Avantages Et Limitations Des Expériences En Laboratoire
Hydroxyproline is a commonly used biomaterial in tissue engineering and drug discovery experiments. Its ability to promote cell adhesion and proliferation makes it a valuable tool for studying cell behavior and tissue regeneration. However, (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene is relatively expensive and may not be suitable for large-scale experiments.
Orientations Futures
There are several potential future directions for research on (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene. One area of interest is the development of collagen-targeting drugs for the treatment of various diseases, including cancer and fibrosis. Another area of interest is the use of (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene as a biomaterial for tissue engineering, particularly in the development of artificial skin and cartilage. Additionally, further research is needed to fully understand the antioxidant and anti-inflammatory effects of (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene, and its potential use in the treatment of oxidative stress-related diseases.
Méthodes De Synthèse
Hydroxyproline can be synthesized through the hydroxylation of proline, which is a proteinogenic amino acid. This reaction is catalyzed by the enzyme prolyl hydroxylase, which requires oxygen and vitamin C as cofactors. The resulting (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene can be further modified and incorporated into collagen.
Applications De Recherche Scientifique
Hydroxyproline has been extensively studied for its role in collagen synthesis and structure. It has also been found to have potential applications in tissue engineering, where it can be used as a biomaterial to promote cell adhesion and proliferation. Additionally, (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamidene has been investigated for its potential use in drug discovery, particularly in the development of collagen-targeting drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
114358-08-6 |
|---|---|
Nom du produit |
(2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxamide |
Formule moléculaire |
C6H12N2O2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
(2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C6H12N2O2/c1-8-3-4(9)2-5(8)6(7)10/h4-5,9H,2-3H2,1H3,(H2,7,10)/t4-,5+/m1/s1 |
Clé InChI |
GZHZTHKUUHODEO-UHNVWZDZSA-N |
SMILES isomérique |
CN1C[C@@H](C[C@H]1C(=O)N)O |
SMILES |
CN1CC(CC1C(=O)N)O |
SMILES canonique |
CN1CC(CC1C(=O)N)O |
Synonymes |
2-Pyrrolidinecarboxamide,4-hydroxy-1-methyl-,(2S-trans)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



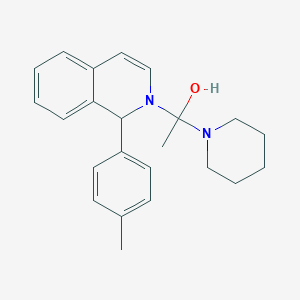
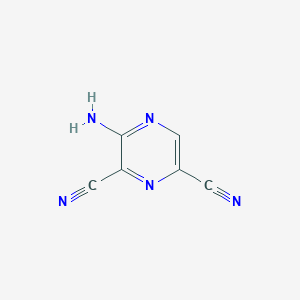

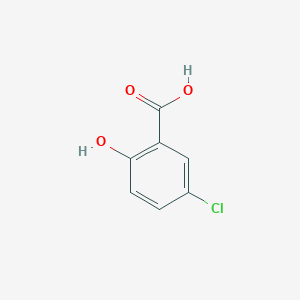
![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B44636.png)
![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)
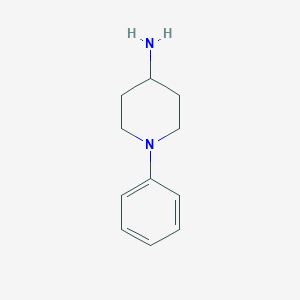
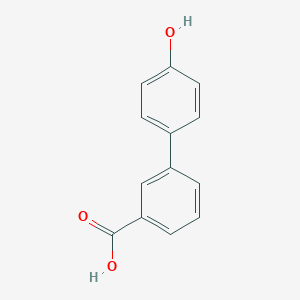
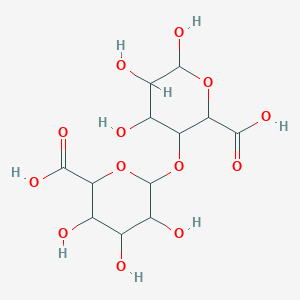
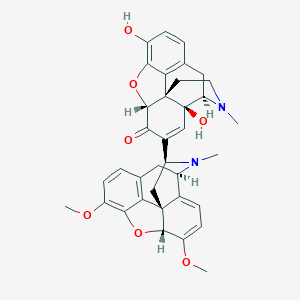
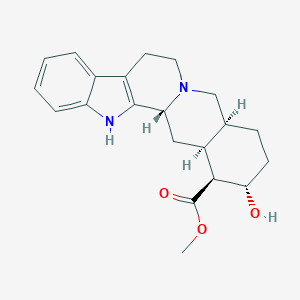
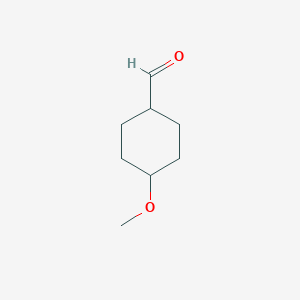
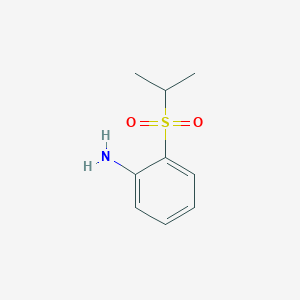
![Spiro[indoline-3,4'-piperidine]](/img/structure/B44651.png)